molecular formula C6H16ClN5 B023751 Buformin hydrochloride CAS No. 1190-53-0

Buformin hydrochloride

Cat. No. B023751
CAS RN: 1190-53-0
M. Wt: 193.68 g/mol
InChI Key: KKLWSPPIRBIEOV-UHFFFAOYSA-N
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Description

Buformin Hydrochloride is a member of the biguanide class, primarily studied for its therapeutic effects and chemical properties. Its relevance spans across various fields due to its unique chemical structure and reactions.

Synthesis Analysis

Buformin Hydrochloride's synthesis involves the formation of substituted s-triazines (melamines) from biguanides under thermal conditions, as demonstrated in gas chromatography or mass spectrometry studies. This synthesis process underscores the compound's stability and reactivity under specific conditions (Wickramasinghe & Shaw, 1972).

Molecular Structure Analysis

Characterization of Buformin Hydrochloride, along with other biguanides like Phenformin and Metformin, through 15N NMR spectroscopy, reveals a 1,3-diazabutadienic skeleton with three amino groups and corresponding mesomeric forms. This analysis provides insights into the compound's molecular structure, suggesting no evidence for the presence of other tautomeric forms in solution (Clement & Girreser, 1999).

Chemical Reactions and Properties

The chemical behavior of Buformin Hydrochloride under gas chromatographic conditions indicates its potential to form substituted s-triazines. This reactivity is pivotal in understanding the compound's applications and stability under various chemical conditions (Wickramasinghe & Shaw, 1972).

Physical Properties Analysis

The study on the gas chromatographic behavior of Buformin Hydrochloride outlines not only the methodological approach to its quantification but also hints at its physical properties like volatility and thermal stability, crucial for analytical and formulation purposes (Wickramasinghe & Shaw, 1972).

Chemical Properties Analysis

The examination of biguanides by 15N NMR spectroscopy provides a comprehensive analysis of Buformin Hydrochloride's chemical properties, elucidating its structural stability and reactivity patterns. Such insights are invaluable for both academic research and practical applications in various scientific fields (Clement & Girreser, 1999).

Scientific Research Applications

  • Breast Cancer Treatment : Buformin has shown promising results in inhibiting the growth and stem cell self-renewal in erbB-2-overexpressing breast cancer cells, suggesting its potential as an anti-cancer treatment for this specific breast cancer subtype (Parris et al., 2017).

  • Glucose Utilization and Splanchnic Carbohydrate Metabolism : In healthy men, Buformin enhances glucose utilization by peripheral tissues and raises splanchnic lactate production without altering splanchnic carbohydrate metabolism (Bratusch-Marrain et al., 1981).

  • Osteosarcoma Treatment : It suppresses osteosarcoma tumor growth and invasion by targeting the AMPK signaling pathway and increases cisplatin sensitivity, offering a potential new treatment option for osteosarcoma (Ding et al., 2020).

  • Cervical Cancer Treatment : Buformin effectively suppresses cervical cancer cell proliferation and invasion through the AMPK/S6 pathway. When combined with paclitaxel, it provides more powerful anti-tumor effects (Li et al., 2018).

  • Advanced Glycation End Products Formation : It is a potent inhibitor of advanced glycation end products formation, potentially aiding in preventing diabetic complications (Kiho et al., 2005).

  • Reactive Hypoglycemia Treatment : Short-term treatment with Buformin significantly improves reactive hypoglycemia in obese patients with idiopathic reactive hypoglycemia and chemical diabetes (Sekso et al., 1975).

  • Radiosensitivity in Cervical Cancer : It increases cervical cancer cell radiosensitivity by causing cell cycle arrest and delaying DNA damage repair, potentially improving treatment efficiency (Chen et al., 2018).

  • Mammary Carcinogenesis : Buformin reduces cancer incidence, multiplicity, and burden in rats with chemically induced mammary carcinogenesis (Zhu et al., 2015).

  • Endometrial Cancer Treatment : It exhibits significant anti-proliferative and anti-metastatic effects in endometrial cancer cells, suggesting it may be more potent for treatment than metformin (Kilgore et al., 2016).

  • Pharmaceutical Applications : Buformin hydrochloride shows a high desorption rate from montmorillonite and significant anti-proliferative and anti-metastatic effects in cancer cells, making it a promising candidate for various pharmaceutical applications (Fejér et al., 2001).

Safety And Hazards

Buformin hydrochloride can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922844
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
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Molecular Weight

193.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buformin hydrochloride

CAS RN

1190-53-0, 15537-73-2
Record name Buformin hydrochloride
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Record name Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?)
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Record name Buformin hydrochloride [JAN]
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Record name buformin hydrochloride
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Record name buformin hydrochloride
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Record name Buformin hydrochloride
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Record name BUFORMIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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